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molecular formula C14H17NO6 B3033062 Diethyl 2-[(4-nitrophenyl)methyl]propanedioate CAS No. 7598-70-1

Diethyl 2-[(4-nitrophenyl)methyl]propanedioate

Cat. No. B3033062
M. Wt: 295.29 g/mol
InChI Key: DDENYKBUELXLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09061078B2

Procedure details

4-Nitrobenzyl bromide 22 (10.57 g, 48.93 mmol) was added to a solution of diethyl malonate 21 (52 mL, 54.86 g, 342.51 mmol) and K2CO3 (14.21 g, 102.8 mmol) in acetone (40 mL). The reaction mixture was heated at 45° C. for 1 hour. The mixture was allowed to cool to room temperature and the resulting yellow slurry was filtered off to remove K2CO3 and washed with acetone (2×20 mL). The solvent was evaporated from the combined filtrate and washings under reduced pressure. The excess of diethylmalonate was removed by horizontal distillation (2 hr, 80-130° C., and 0.005 mbar). The yellow oily residue was dissolved in ethanol (200 mL). The precipitated white solid (dialkylated product) was filtered and washed with ethanol (2×20 mL). The solvent was evaporated from the combined filtrate and washings under reduced pressure to give a solid, which was recrystallized from hexane/Et2O (1:1) to afford white crystalline needles 23 (12.72 g, 88% yield).
Quantity
10.57 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Name
Quantity
14.21 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8]Br)=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:12]([O:20][CH2:21][CH3:22])(=[O:19])[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][CH:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:12]([O:20][CH2:21][CH3:22])=[O:19])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
10.57 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CBr)C=C1
Name
Quantity
52 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
14.21 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting yellow slurry was filtered off
CUSTOM
Type
CUSTOM
Details
to remove K2CO3
WASH
Type
WASH
Details
washed with acetone (2×20 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the combined filtrate and washings under reduced pressure
CUSTOM
Type
CUSTOM
Details
The excess of diethylmalonate was removed by horizontal distillation (2 hr, 80-130° C., and 0.005 mbar)
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
The yellow oily residue was dissolved in ethanol (200 mL)
FILTRATION
Type
FILTRATION
Details
The precipitated white solid (dialkylated product) was filtered
WASH
Type
WASH
Details
washed with ethanol (2×20 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the combined filtrate and washings under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexane/Et2O (1:1)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.72 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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